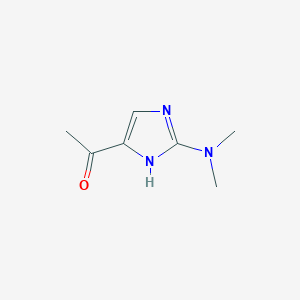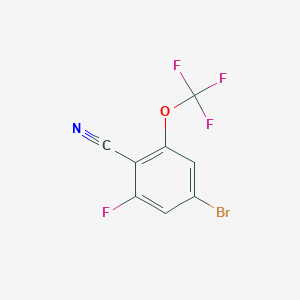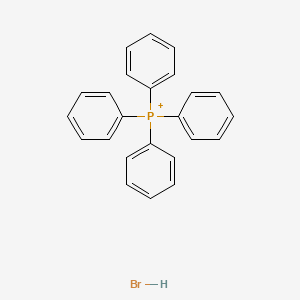
Tetraphenylphosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylphosphonium bromide is a chemical compound with the molecular formula (C₆H₅)₄PBr. It is a white to off-white crystalline solid that is soluble in water and organic solvents. This compound is widely used in organic synthesis, particularly as a phase-transfer catalyst, which facilitates the transfer of ions between immiscible phases in chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with phenyl bromide in the presence of a catalyst such as nickel chloride. The reaction is typically carried out in a solvent like n-octanol at a temperature of 195°C for about 6 hours, yielding a product with an 89% yield .
Industrial Production Methods: In industrial settings, the synthesis of tetraphenylphosphonium bromide follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide can be used in oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield tetraphenylphosphonium hydroxide.
Applications De Recherche Scientifique
Tetraphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases.
Biology: It is employed in studies involving ion transport and membrane potential due to its ability to interact with biological membranes.
Medicine: Research has explored its potential in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism by which tetraphenylphosphonium bromide exerts its effects involves its role as a phase-transfer catalyst. It facilitates the transfer of ions between immiscible phases by forming ion pairs with the ions in the aqueous phase and transferring them to the organic phase. This enhances the reaction rate and efficiency of the overall process .
Comparaison Avec Des Composés Similaires
Tetraphenylphosphonium chloride: Similar in structure but with a chloride ion instead of bromide.
Tetrabutylphosphonium bromide: Contains butyl groups instead of phenyl groups.
Triphenylphosphine oxide: Contains an oxygen atom bonded to the phosphorus atom.
Uniqueness: Tetraphenylphosphonium bromide is unique due to its high solubility in both water and organic solvents, making it highly versatile in various chemical reactions. Its ability to act as an effective phase-transfer catalyst sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C24H21BrP+ |
|---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
tetraphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1; |
Clé InChI |
BRKFQVAOMSWFDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
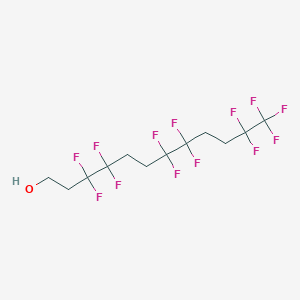
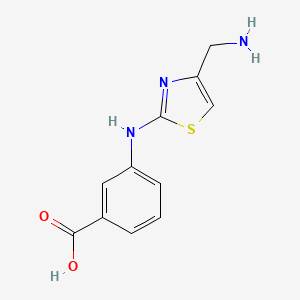
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
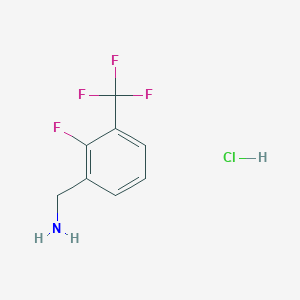


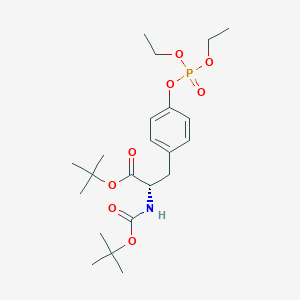


![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
![5-[(1R,2S,4R,5R,6R,7R,11S,14S)-5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828275.png)
